![molecular formula C11H13NO2 B3090034 1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one CAS No. 1204311-22-7](/img/structure/B3090034.png)
1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one
Overview
Description
1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one, also known as hydroxymethylphenylpyrrolidinone , is a biologically significant compound. Its chemical structure consists of a pyrrolidinone ring with a hydroxymethyl group attached to the phenyl ring at the 4-position. This molecule has garnered interest due to its potential applications in drug development .
Synthesis Analysis
The synthesis of this compound involves the Petasis reaction . In this reaction, an aldehyde, an amine, and a boronic acid react to form the desired product. The mild reaction conditions make the Petasis reaction a preferred method for obtaining alkylaminophenols like this compound .
Scientific Research Applications
Synthesis and Structural Analysis
- The compound 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, which is closely related to 1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one, was synthesized and its crystal structure was analyzed, revealing a planar molecule except for one of the pyrrolidin rings (Sharma et al., 2013).
Spectroscopic and Theoretical Studies
- A study on 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, which shares structural similarities with the target compound, involved spectroscopic (FTIR, UV, NMR) studies, and theoretical investigations using density functional theory (DFT) (Ulaş, 2021).
Application in Antioxidant Activity
- Research on 3-pyrroline-2-ones, derivatives of 2-pyrrolidinones, includes the synthesis of polysubstituted compounds and the evaluation of their antioxidant activity, suggesting potential biological applications (Nguyen et al., 2022).
Synthesis of Polyimides
- The synthesis of polyimides from a monomer containing pyrrolidine groups demonstrated the compound's potential in creating materials with high thermal stability, good solubility, and excellent hydrophobicity, indicating applications in material science (Huang et al., 2017).
Potential in Pharmaceutical Applications
- A study exploring the synthesis of pyrrolidine derivatives and their potential as pharmaceutical agents, specifically as inhibitors of tumor growth, underscores the biomedical significance of compounds related to this compound (Fiaux et al., 2005).
Mechanism of Action
properties
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-8-9-3-5-10(6-4-9)12-7-1-2-11(12)14/h3-6,13H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZHSGQUWCNZID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204311-22-7 | |
| Record name | 1-[4-(hydroxymethyl)phenyl]pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



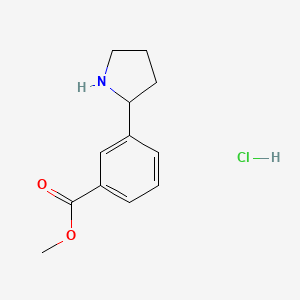

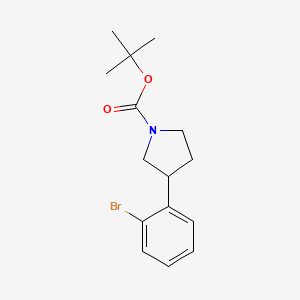
![3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3089993.png)
![3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3089994.png)
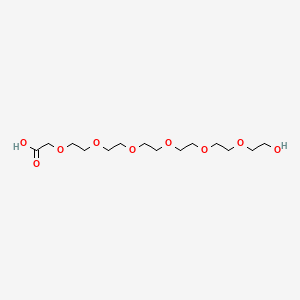
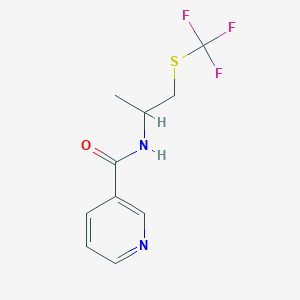
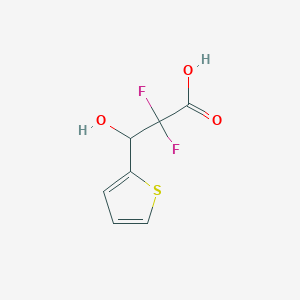
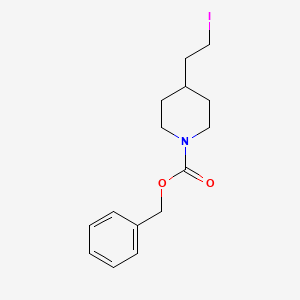

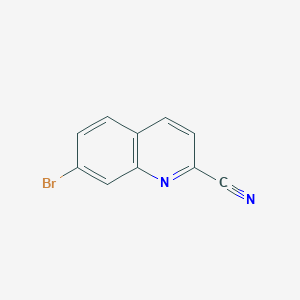

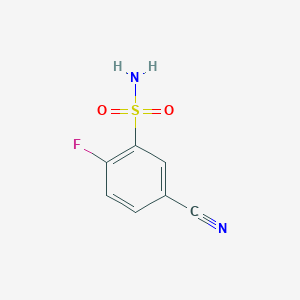
![[4-(Carbamoylamino)phenyl]urea](/img/structure/B3090061.png)